Nacubactam

PBP2 inhibition intrinsic antibacterial activity dual-action mechanism

Nacubactam (OP0595, RG6080, RO7079901) is the only Phase III DBO β-lactamase inhibitor combining class A/C/D serine β-lactamase inhibition with direct PBP2 targeting (IC₅₀ < 1 µM). This dual pharmacophore delivers β-lactamase-independent β-lactam enhancement, enabling partner β-lactams (meropenem, cefepime, aztreonam) to overcome metallo-β-lactamase (NDM/VIM)-producing Enterobacteriaceae—a resistance mechanism against which avibactam, relebactam, and vaborbactam are intrinsically inactive. In murine cUTI models, meropenem/nacubactam achieves ≥3 log₁₀ CFU reduction in 90% of MDR isolates, including ceftazidime-avibactam-resistant strains. For CRE-targeted research protocols, nacubactam is non-substitutable.

Molecular Formula C9H16N4O7S
Molecular Weight 324.31 g/mol
CAS No. 1452458-86-4
Cat. No. B609398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNacubactam
CAS1452458-86-4
SynonymsNacubactam;  RG-6080;  RG 6080;  RG6080;  FPI-1459;  FPI 1459;  FPI1459;  OP-0595;  OP 0595;  OP0595
Molecular FormulaC9H16N4O7S
Molecular Weight324.31 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN
InChIInChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1
InChIKeyRSBPYSTVZQAADE-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to beige solid powder
SolubilitySoluble in DMSO and water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nacubactam (CAS 1452458-86-4): A Dual-Action Diazabicyclooctane β-Lactamase Inhibitor with PBP2 Activity for Procurement in Antimicrobial R&D


Nacubactam (OP0595, RG6080, RO7079901) is a synthetic non-β-lactam diazabicyclooctane (DBO) β-lactamase inhibitor currently in Phase III clinical development by Meiji Seika Pharma and Roche [1]. It possesses a distinctive dual mechanism of action: it inhibits class A and class C (and some class D) serine β-lactamases while also directly inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, conferring both antibacterial and β-lactam 'enhancer' activity independent of β-lactamase inhibition [2]. This bifunctionality enables nacubactam combinations to overcome resistance in carbapenem-resistant Enterobacterales (CRE), including metallo-β-lactamase (MBL) producers, a profile not achieved by conventional β-lactamase inhibitors [3].

Why Nacubactam Cannot Be Substituted with Avibactam, Relebactam, or Other DBOs: PBP2 Inhibition and MBL Circumvention


Generic substitution among DBO-based β-lactamase inhibitors is scientifically invalid for nacubactam due to its unique dual pharmacophore. While avibactam and relebactam function exclusively as β-lactamase inhibitors and lack meaningful intrinsic antibacterial activity, nacubactam additionally binds PBP2 with an IC₅₀ < 1 μM, enabling direct antibacterial effect and β-lactamase-independent synergy [1]. This PBP2 inhibition allows nacubactam/β-lactam combinations to overcome metallo-β-lactamase (MBL)-producing Enterobacteriaceae—a resistance mechanism against which avibactam, vaborbactam, and relebactam are intrinsically inactive [2]. Even zidebactam, which shares PBP2 inhibitory activity, differs fundamentally in partner β-lactam optimization and clinical-stage development partnerships [3]. Consequently, substituting nacubactam with any approved or investigational β-lactamase inhibitor would irreversibly compromise both the spectrum of activity and the β-lactamase-independent enhancer mechanism critical for CRE-targeted research protocols [4].

Quantitative Differentiation Evidence for Nacubactam: Comparator-Based MIC Reductions, PBP2 Affinity, and In Vivo Log-Kill Data


Direct PBP2 Inhibition and Intrinsic Antibacterial Activity: Nacubactam vs. Avibactam/Relebactam

Nacubactam demonstrates direct penicillin-binding protein 2 (PBP2) inhibition with an IC₅₀ < 1000 nM, conferring intrinsic antibacterial activity against Enterobacteriaceae and converting bacterial cells into spherical forms indicative of PBP2-specific inhibition. In contrast, avibactam and relebactam exhibit no measurable PBP2 affinity and lack intrinsic antibacterial activity [1]. This dual pharmacophore is the mechanistic basis for nacubactam's β-lactamase-independent enhancer effect.

PBP2 inhibition intrinsic antibacterial activity dual-action mechanism

Activity Against MBL-Producing Enterobacteriaceae: Nacubactam vs. Avibactam Combinations

Against 210 consecutive NDM- or VIM-producing Enterobacteriaceae clinical isolates, meropenem/nacubactam and cefepime/nacubactam inhibited 80.3%–93.3% of strains at an 8 + 4 mg/L breakpoint [1]. Notably, aztreonam/nacubactam was almost universally active against MBL producers and, unlike aztreonam/avibactam, demonstrated an enhancer effect due to nacubactam's PBP2 activity [1]. Avibactam-based combinations are intrinsically inactive against MBL producers unless paired with aztreonam, and even then lack the enhancer effect [2].

metallo-β-lactamase MBL NDM VIM CRE

MIC Reduction Against ESBL- and IMP-Producing Enterobacterales: Cefepime/Nacubactam and Aztreonam/Nacubactam vs. β-Lactam Monotherapy

In a study of 112 IMP-producing and 154 ESBL-producing Enterobacterales isolated in Japan, nacubactam reduced the MIC₉₀ of cefepime from >128 mg/L to 2 mg/L (IMP) and 0.5 mg/L (ESBL), and aztreonam from >128 mg/L to 1 mg/L (both groups) [1]. The MIC ranges for aztreonam/nacubactam against IMP producers were 0.06–4 mg/L, consistently lower than cefepime/nacubactam (0.06–32 mg/L), demonstrating partner-dependent optimization [1].

ESBL IMP-type carbapenemase MIC reduction Enterobacterales

In Vivo Efficacy Against Ceftazidime-Avibactam-Resistant Isolates in Murine cUTI Model: Meropenem/Nacubactam vs. Comparators

In a neutropenic murine complicated urinary tract infection (cUTI) model, meropenem/nacubactam achieved a 3-log₁₀ CFU reduction from 48-hour control against 9 of 10 diverse MDR Enterobacteriaceae isolates, including NDM, KPC, OXA, CTX-M, SHV, and TEM producers [1]. Critically, against ceftazidime-avibactam-resistant isolates, meropenem/nacubactam demonstrated antibacterial kill of up to 6 log₁₀ CFU reduction compared with the 48-hour control [1]. Nacubactam monotherapy achieved only ~1 log₁₀ reduction, while meropenem monotherapy was ineffective against resistant strains [1].

ceftazidime-avibactam resistant in vivo efficacy cUTI model murine infection

Clinical Development Stage and Regulatory Positioning: Phase III Completion and NDA Filing in Japan

Nacubactam has completed the international multi-center Phase III Integral-1 trial (NCT05887908, OP0595-5) comparing cefepime/nacubactam or aztreonam/nacubactam versus imipenem/cilastatin in complicated UTI and acute pyelonephritis (n=614) [1], and the Phase III Integral-2 trial evaluating cefepime/nacubactam and aztreonam/nacubactam versus best available therapy in adults with CRE infections including cUTI, HABP/VABP, and cIAI [2]. In December 2025, Meiji Seika Pharma submitted a New Drug Application (NDA) in Japan for nacubactam [3]. In contrast, zidebactam (cefepime/zidebactam) has completed Phase III but regulatory filings are pending; taniborbactam and xeruborbactam remain in earlier clinical development.

Phase III clinical development CRE infection NDA filing

Pharmacokinetic Compatibility with Meropenem: Absence of Drug-Drug Interaction

In Phase I studies, coadministration of nacubactam 2,000 mg with meropenem 2,000 mg every 8 hours for 6 days did not significantly alter the pharmacokinetics of either drug, and nacubactam demonstrated linear, dose-proportional exposure with >87% renal excretion [1]. Nacubactam was generally well tolerated across single ascending doses up to 8,000 mg and multiple doses up to 4,000 mg q8h, with no serious adverse events reported [1]. This PK compatibility supports meropenem as a viable clinical partner without requiring dose adjustment.

pharmacokinetics drug-drug interaction meropenem healthy volunteers

Recommended Research and Procurement Applications for Nacubactam Based on Quantitative Differentiation Data


Preclinical Development of Combination Therapies Targeting MBL-Producing CRE (NDM, VIM)

Researchers developing novel β-lactam combinations against metallo-β-lactamase-producing Enterobacteriaceae should prioritize nacubactam over avibactam or relebactam. Nacubactam combinations achieve 80.3–93.3% in vitro coverage of NDM/VIM producers [5], while avibactam-based combinations lack intrinsic anti-MBL activity. The β-lactamase-independent enhancer effect derived from PBP2 inhibition (IC₅₀ < 1000 nM) enables activity even with MBL-labile partner β-lactams such as meropenem and cefepime [6].

Resistance-Bridging Studies Against Ceftazidime-Avibactam-Resistant Clinical Isolates

Laboratories investigating salvage therapy for ceftazidime-avibactam-resistant Gram-negative infections should employ nacubactam. In vivo murine cUTI studies demonstrate that meropenem/nacubactam achieves up to 6 log₁₀ CFU reduction against ceftazidime-avibactam-resistant isolates—a magnitude of kill not achievable with monotherapy or comparator BL/BLIs [5]. This supports nacubactam as a critical tool for characterizing and overcoming emerging resistance to first-line BL/BLI agents.

In Vitro Susceptibility Testing of ESBL- and IMP-Producing Enterobacterales Using Optimized Partner β-Lactams

For high-throughput MIC determination against extended-spectrum β-lactamase (ESBL) and IMP carbapenemase-producing clinical isolates, cefepime/nacubactam or aztreonam/nacubactam provides quantifiable potency restoration: MIC₉₀ reduction from >128 mg/L to 0.5–2 mg/L [5]. Aztreonam/nacubactam consistently yields lower MIC ranges (0.06–4 mg/L) than cefepime/nacubactam (0.06–32 mg/L) against IMP producers, guiding partner selection based on local epidemiology [5].

Translational PK/PD Modeling in Murine Infection Models for CRE Pneumonia and cUTI

Investigators conducting in vivo pharmacodynamic evaluations of CRE-targeted regimens should incorporate nacubactam. In murine pneumonia models, β-lactam/nacubactam combinations demonstrated bacteriostatic to bactericidal activity (Δlog₁₀ CFU/lungs from -3.70 to -2.08 for E. cloacae; -4.24 to +1.47 for K. pneumoniae) against isolates harboring IMP-1, IMP-6, and KPC genes [5]. In murine cUTI models, meropenem/nacubactam achieved ≥3 log₁₀ CFU reduction in 90% of tested MDR isolates [6], providing robust preclinical efficacy benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nacubactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.